Methyl 2-(methylsulfanyl)-1,3-benzoxazole-5-carboxylate
Description
Methyl 2-(methylsulfanyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core substituted at position 2 with a methylsulfanyl (-SMe) group and at position 5 with a methoxycarbonyl (-COOMe) moiety. Its molecular formula is C₁₀H₉NO₃S, with a molecular weight of 223.25 g/mol. This compound serves as a key intermediate in medicinal chemistry for synthesizing bioactive derivatives, including anticonvulsants and hydrazide-hydrazone analogs .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
methyl 2-methylsulfanyl-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-3-4-8-7(5-6)11-10(14-8)15-2/h3-5H,1-2H3 |
InChI Key |
KQRBTYJCUFILKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)SC |
Origin of Product |
United States |
Biological Activity
Methyl 2-(methylsulfanyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound belonging to the benzoxazole family. Its biological activity has garnered significant interest due to its potential applications in medicinal chemistry, particularly as a lead compound for developing antibacterial and antifungal agents. This article explores the biological activity of this compound, supported by recent research findings and data tables.
Chemical Structure and Properties
The compound features a benzene ring fused to an oxazole ring, substituted with a methylsulfanyl group and a carboxylate ester. This unique structure enhances its chemical reactivity and biological activity, making it a subject of extensive research.
Antimicrobial Activity
Research indicates that this compound exhibits a broad spectrum of antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | 8 |
| Pseudomonas aeruginosa | 64 |
The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The IC50 values for these cell lines are presented in Table 2.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 10.0 |
| HepG2 | 15.0 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as the activation of caspases and the generation of reactive oxygen species.
The mechanism of action for this compound involves several pathways:
- Inhibition of DNA Synthesis: The compound may interfere with DNA replication in bacterial cells, leading to cell death.
- Disruption of Protein Synthesis: It can inhibit ribosomal function, thereby preventing protein synthesis in both bacterial and cancer cells.
- Induction of Apoptosis in Cancer Cells: The compound activates apoptotic pathways through mitochondrial dysfunction and caspase activation.
Case Studies
Recent studies have highlighted the potential of this compound as a therapeutic agent:
- Study on Antibacterial Activity: A study conducted by Bernard et al. (2021) demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
- Anticancer Research: In vitro studies by Giordano et al. (2020) showed that this compound significantly reduced viability in various cancer cell lines, indicating its promise as an anticancer agent .
Comparison with Similar Compounds
Key Observations :
Electron-Donating Groups (EDGs): The methylsulfanyl (-SMe) group in the target compound moderately donates electrons via resonance, increasing stability compared to sulfhydryl (-SH) analogs .
Synthetic Routes: Most derivatives are synthesized via 15–20-hour reflux of methyl-3-amino-4-hydroxybenzoate with substituted aryl acids, followed by ice-water quenching . Hydrazide derivatives (e.g., 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide) are prepared by reacting carboxylates with hydrazine hydrate, enabling further functionalization for drug discovery .
Biological Relevance: Anticonvulsant Activity: Derivatives with EWGs (e.g., Cl, NO₂) exhibit enhanced anticonvulsant potency compared to EDG-containing analogs, likely due to improved membrane penetration and target binding . Neurotoxicity: Methylsulfanyl and aminophenyl derivatives demonstrate lower neurotoxicity in preclinical models compared to halogenated analogs, making them safer candidates for CNS-targeted therapies .
Research Findings and Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-(methylsulfanyl)-1,3-benzoxazole-5-carboxylate, and how can reaction conditions be standardized?
- Methodology : The synthesis typically involves cyclization of precursors (e.g., 2-aminobenzoxazole derivatives) followed by functionalization. Key steps include:
-
Ring formation : Reacting 5-carboxy-substituted benzoxazole precursors with methylsulfanylating agents (e.g., methyl disulfide or methylthiolate salts) under basic conditions.
-
Esterification : Use of methanol and acid catalysts (e.g., H₂SO₄) to convert carboxylic acid intermediates to the methyl ester .
-
Optimization : Reaction parameters like temperature (60–80°C), solvent (ethanol or DMF), and stoichiometric ratios (1:1.2 for thiolation agents) significantly impact yields. TLC (chloroform:methanol, 7:3) is critical for monitoring progress .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | 2-aminobenzoxazole, CS₂, KOH, DMF, 70°C | 65–70 | ≥95% |
| Methylation | CH₃I, NaH, THF, RT | 80–85 | ≥98% |
Q. How can the molecular structure of this compound be validated, and which spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylsulfanyl at C2, ester at C5). Key signals: δ 2.5 ppm (S–CH₃), δ 3.9 ppm (COOCH₃) .
- X-ray crystallography : Resolves bond lengths (e.g., C–S bond ≈1.81 Å) and dihedral angles (e.g., benzoxazole ring planarity deviation <5°) .
- Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 239.1 .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Methodology :
- Thermal stability : Use DSC/TGA to identify decomposition onset (~200°C). Store at –20°C in inert atmospheres (N₂ or Ar) .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC; half-life >6 months in amber glass .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to model electron density at reactive sites (e.g., C2–S bond for nucleophilic attack).
- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to electrophilic/nucleophilic interactions .
- Validation : Compare predicted vs. experimental reaction outcomes (e.g., SN2 displacement at C2 with amines) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Methodology :
- Assay standardization : Use CLSI/M07-A11 guidelines for MIC testing against S. aureus and E. coli. Discrepancies often arise from solvent choice (DMSO vs. water) or inoculum size .
- SAR analysis : Compare with analogs (e.g., 2-chloro vs. methylsulfanyl derivatives). Methylsulfanyl groups enhance membrane permeability but reduce solubility, affecting bioavailability .
Q. How can crystallographic software (e.g., SHELX, Mercury) improve structural refinement for polymorph screening?
- Methodology :
- SHELXL refinement : Use high-resolution data (≤0.8 Å) to model disorder in methylsulfanyl groups. R values <0.05 ensure accuracy .
- Mercury visualization : Overlay polymorphs to compare packing motifs (e.g., π-π stacking distances ≈3.7 Å) and hydrogen-bonding networks (N–H···O/S interactions) .
- Data Table :
| Polymorph | Space Group | Unit Cell Parameters (Å, °) | Density (g/cm³) |
|---|---|---|---|
| Form I | P2₁/c | a=8.21, b=12.05, c=10.34, β=105.2 | 1.45 |
| Form II | C2/c | a=15.89, b=8.02, c=14.11, β=97.3 | 1.38 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
